

# "3-Chloro-1,2-propanediol dilinoleate" occurrence in infant formula

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## Compound of Interest

Compound Name: *3-Chloro-1,2-propanediol  
dilinoleate*

Cat. No.: *B13833844*

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An In-depth Technical Guide on the Occurrence of 3-Chloro-1,2-propanediol Esters in Infant Formula

## Introduction

Fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD), including **3-chloro-1,2-propanediol dilinoleate**, are process-induced chemical contaminants that can be found in refined vegetable oils.[1] Due to the use of these oils in the manufacturing of infant formula, there is a potential for these contaminants to be present in such products.[2] The toxicological profiles of 3-MCPD and its esters have raised health concerns, particularly for vulnerable populations such as infants.[3][4] This technical guide provides a comprehensive overview of the occurrence of 3-MCPD esters in infant formula, details the analytical methodologies for their detection, and discusses the current understanding of their toxicological significance.

## Data Presentation: Occurrence of 3-MCPD Esters in Infant Formula

The following table summarizes quantitative data on the occurrence of 3-MCPD esters in infant formula from various studies. It is important to note that most studies report the total concentration of 3-MCPD esters, expressed as bound 3-MCPD, rather than quantifying individual esters like **3-chloro-1,2-propanediol dilinoleate**.

Geographic Region	No. of Samples	Type of Formula	Concentration of Bound 3-MCPD (mg/kg)	Year of Study	Reference
United States	98	Various (with and without palm/palm olein)	With palm/palm olein: 0.021 - 0.92; Without palm/palm olein: 0.072 - 0.16	Published 2017	<a href="#">[5]</a>
Germany	45	Powdered Infant Formula	Average: 0.054 µg/g (0.054 mg/kg)	2019	<a href="#">[6]</a>
China	874	Infant Formula	Not Detected - 1.469	2015-2017	<a href="#">[7]</a>
Germany (BfR)	10	Infant and Follow-up Formula	Minimum: 1210 µg/kg (1.21 mg/kg); Mean: 2568 µg/kg (2.57 mg/kg); Maximum: 4169 µg/kg (4.17 mg/kg)	Published 2007	<a href="#">[8]</a>
Vietnam	-	Infant Formula	Detected in 38.9% of samples	Published 2020	<a href="#">[9]</a>

## Experimental Protocols

The analysis of 3-MCPD esters in infant formula is a multi-step process that typically involves fat extraction, cleavage of the esters to free 3-MCPD, derivatization, and chromatographic

analysis.[10]

## Fat Extraction

The initial step involves the extraction of fat, which contains the 3-MCPD esters, from the infant formula matrix. Common methods include:

- Liquid-Liquid Extraction (LLE): Powdered infant formula is dissolved in water and extracted with an organic solvent such as ethyl acetate.[11]
- Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve a more efficient extraction of the fat fraction.[12]
- Mixture of Solvents: A mixture of ethanol, n-hexane, and diethyl ether has also been used for extraction.[9]

## Ester Cleavage (Hydrolysis)

As the direct analysis of all individual 3-MCPD esters is challenging due to the lack of commercial standards, indirect methods are commonly employed. These methods involve the cleavage of the fatty acid esters to release the 3-MCPD backbone.[10] This is typically achieved through:

- Acid-catalyzed Transesterification: This process uses an acidic catalyst, such as sulfuric acid in methanol, to cleave the ester bonds.[9]
- Alkaline Saponification: A solution of sodium hydroxide in methanol can be used to saponify the esters.[13]

## Derivatization

The free 3-MCPD is then derivatized to make it more volatile and suitable for gas chromatography (GC) analysis. Common derivatizing agents include:

- Phenylboronic Acid (PBA): Reacts with 3-MCPD to form a cyclic derivative.[9][10]
- Heptafluorobutyrylimidazole (HFBI): Another derivatization reagent used to improve chromatographic properties.[10]

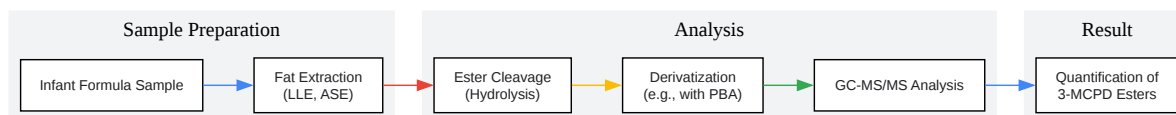
## Analytical Detection

The final quantification is performed using chromatographic techniques coupled with mass spectrometry:

- Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): This is a widely used technique for the analysis of derivatized 3-MCPD.[9][10][12] The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity.[9]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can be used for the direct analysis of intact 3-MCPD esters, though it is less common due to the complexity of the ester profiles and lack of standards.[11]

Internal standards, such as deuterated 3-MCPD (3-MCPD-d5), are used to ensure accurate quantification.[9]

## Mandatory Visualization: Experimental Workflow



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Caption: Analytical workflow for the determination of 3-MCPD esters in infant formula.

## Toxicology and Signaling Pathways

### Toxicological Profile

3-MCPD and its esters are of toxicological concern due to their potential adverse health effects.[3] Animal studies have shown that the primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[2][3] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B).[2] Upon

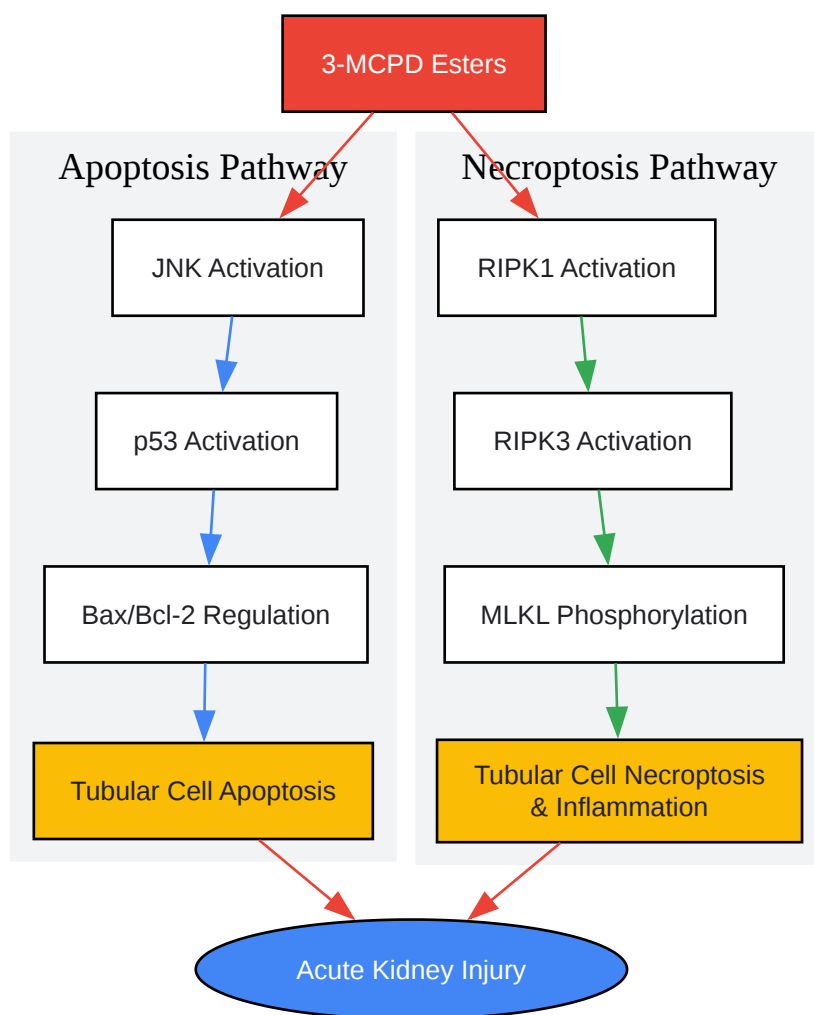
ingestion, 3-MCPD esters are believed to be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which is then absorbed.<sup>[3]</sup>

## Signaling Pathways in 3-MCPD Ester-Induced Nephrotoxicity

Recent research has begun to elucidate the molecular mechanisms underlying the nephrotoxicity of 3-MCPD esters. Studies have indicated the involvement of specific signaling pathways in renal cell injury:

- **JNK/p53 Signaling Pathway:** Activation of this pathway has been shown to induce apoptosis (programmed cell death) in proximal tubular cells of the kidney.<sup>[14]</sup>
- **RIPK1/RIPK3/MLKL Signaling Pathway:** This pathway is associated with necroptosis, another form of programmed cell death that contributes to inflammation and acute kidney injury.<sup>[14]</sup>

## Mandatory Visualization: Signaling Pathway



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Caption: Signaling pathways in 3-MCPD ester-induced nephrotoxicity.

## Conclusion

The presence of 3-MCPD esters in infant formula is a recognized food safety issue. Ongoing monitoring and the implementation of mitigation strategies by food manufacturers are crucial to minimize infant exposure to these contaminants.[5][6] Standardized and validated analytical methods are essential for accurate quantification and risk assessment. Further research into the toxicological mechanisms of 3-MCPD esters will continue to inform regulatory limits and public health recommendations.

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